

Technical Support Center: Caspofungin-d4 Stability in Reconstituted Solutions

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Compound of Interest

Compound Name: Caspofungin-d4

Cat. No.: B15557488

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Disclaimer: Specific stability data for **Caspofungin-d4** is not readily available in the provided search results. The following information is based on the stability of Caspofungin. Given that **Caspofungin-d4** is a heavy-isotope labeled version of Caspofungin, its chemical stability is expected to be very similar.

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of reconstituted **Caspofungin-d4** solutions.

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute **Caspofungin-d4** powder?

A1: To reconstitute the lyophilized powder, bring the vial to room temperature. Aseptically add 10.5 mL of a compatible solvent such as Sterile Water for Injection, 0.9% Sodium Chloride Injection, or Bacteriostatic Water for Injection.^{[1][2]} Gently mix until the powder is completely dissolved and the solution is clear.^{[3][4]} The final concentration in the vial will be 5.2 mg/mL for a 50 mg vial or 7.2 mg/mL for a 70 mg vial.^{[3][5]}

Q2: What solvents should I avoid for reconstitution and dilution?

A2: Do not use any diluents containing glucose, as Caspofungin is not stable in these solutions.[2][4][5]

Q3: How long is the reconstituted **Caspofungin-d4** solution stable in the vial?

A3: The reconstituted solution in the vial may be stored for up to 24 hours at or below 25°C (77°F).[3][4][5] One source suggests a shorter stability of up to 1 hour at $\leq 25^{\circ}\text{C}$ ($\leq 77^{\circ}\text{F}$) before further dilution.[1][2]

Q4: What are the recommended storage conditions for diluted **Caspofungin-d4** infusion solutions?

A4: The final diluted infusion solution is stable for up to 24 hours if stored at or below 25°C (77°F) or for up to 48 hours if refrigerated at 2°C to 8°C (36°F to 46°F).[1][3][4]

Q5: What are the known degradation pathways for Caspofungin?

A5: Caspofungin is susceptible to hydrolysis and oxidation, especially in aqueous solutions.[6] It can also undergo spontaneous chemical degradation to an open-ring peptide compound.[7] [8] High temperatures can also lead to thermal degradation.[6]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Cloudy or precipitated solution after reconstitution	Incomplete dissolution, use of an incompatible diluent, or degradation.	Do not use the solution. ^{[1][3]} Ensure the vial has reached room temperature before reconstitution and that a compatible diluent was used. Mix gently and thoroughly until the solution is clear. ^{[3][4]}
Discoloration of the reconstituted solution	Potential chemical degradation.	Visually inspect the solution for any discoloration. ^{[3][4][5]} If discoloration is observed, do not use the solution and prepare a fresh one.
Suspected loss of potency in stored solutions	Exceeding recommended storage times or temperatures, or exposure to light.	Adhere strictly to the recommended storage conditions and durations. If loss of potency is suspected, it is advisable to prepare a fresh solution. For long-term studies, perform analytical testing (e.g., HPLC) to confirm concentration.

Stability Data for Reconstituted Caspofungin

The following tables summarize the stability of reconstituted Caspofungin under various conditions.

Table 1: Stability of Reconstituted Caspofungin in Vial

Storage Temperature	Duration	Concentration	Reference
≤ 25°C (≤ 77°F)	Up to 24 hours	5.2 mg/mL or 7.2 mg/mL	[3][4][5]
≤ 25°C (≤ 77°F)	Up to 1 hour	Not specified	[1][2]

Table 2: Stability of Diluted Caspofungin Infusion Solution

Storage Temperature	Duration	Concentration	Diluent	Reference
≤ 25°C (≤ 77°F)	Up to 24 hours	Not to exceed 0.5 mg/mL	0.9%, 0.45%, or 0.225% Sodium Chloride Injection, or Lactated Ringer's Injection	[1][3][4]
2°C to 8°C (36°F to 46°F)	Up to 48 hours	Not to exceed 0.5 mg/mL	0.9%, 0.45%, or 0.225% Sodium Chloride Injection, or Lactated Ringer's Injection	[1][3][4]
5°C ± 3°C	Up to 14 days	0.2, 0.28, and 0.5 mg/mL	0.9% Sodium Chloride Injection	[9][10]
Room Temperature	Up to 60 hours	0.2, 0.28, and 0.5 mg/mL	0.9% Sodium Chloride Injection	[9][10]
2°C to 8°C	Up to 4 weeks	50 mg/100 mL	0.9% Sodium Chloride	[10][11]

Experimental Protocols

Representative Protocol for Stability Assessment of Reconstituted Caspofungin

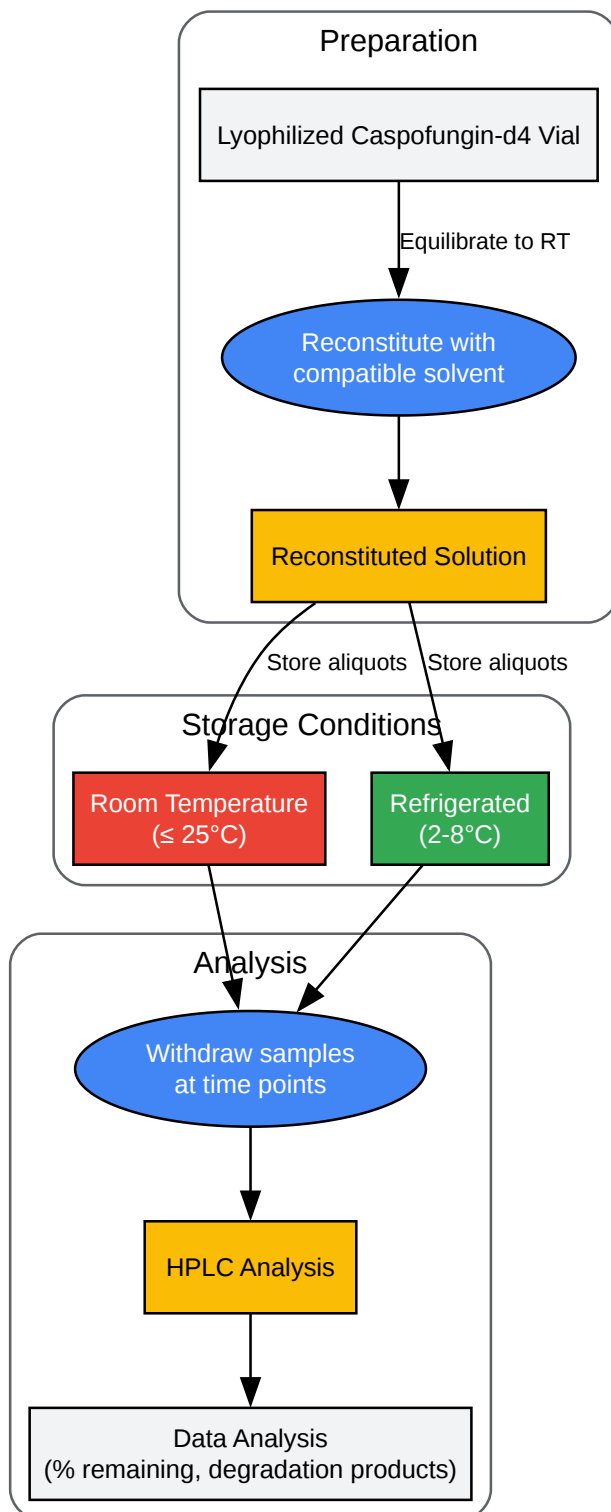
This protocol outlines a general procedure for evaluating the stability of reconstituted Caspofungin solutions.

- Reconstitution:
 - Allow the lyophilized Caspofungin vial to equilibrate to room temperature.
 - Aseptically add a precise volume (e.g., 10.5 mL) of a suitable diluent (e.g., 0.9% Sodium Chloride Injection) to the vial.
 - Gently swirl the vial until the contents are completely dissolved.
- Storage:
 - Aliquots of the reconstituted solution are stored under controlled temperature conditions (e.g., refrigerated at 2-8°C and at room temperature).
 - Samples are withdrawn for analysis at predetermined time points (e.g., 0, 12, 24, 48 hours, and longer for extended studies).
- Sample Preparation for Analysis:
 - Dilute the stored samples with an appropriate mobile phase to a final concentration suitable for the analytical method.
- Analytical Method (HPLC):
 - A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to determine the concentration of Caspofungin and to detect any degradation products.[\[9\]](#)
[\[10\]](#)
 - Example HPLC Parameters:
 - Column: YMC hydrosphere C18 (150 × 4.6 mm, 3 μm) or equivalent.[\[12\]](#)
 - Mobile Phase: A gradient of mobile phase A (e.g., aqueous buffer) and mobile phase B (e.g., acetonitrile).

- Flow Rate: 1.0 mL/minute.[12]
 - Injection Volume: 10 μ L.[12]
 - Column Temperature: 30°C.[12]
 - Detection: UV spectrophotometry at an appropriate wavelength.
- Data Analysis:
 - The concentration of Caspofungin in each sample is calculated based on a standard curve.
 - The percentage of the initial concentration remaining at each time point is determined.
 - The formation of any degradation products is monitored.

Visualizations

Caspofungin-d4 Reconstituted Solution Stability Testing Workflow



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Caption: Workflow for assessing the stability of reconstituted **Caspofungin-d4**.

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